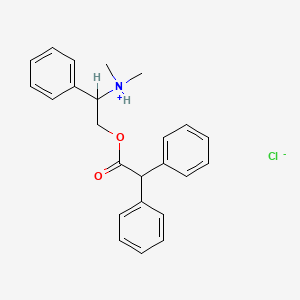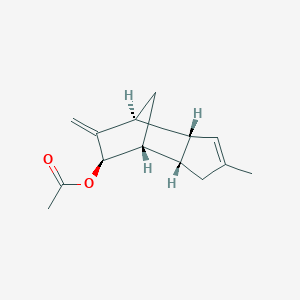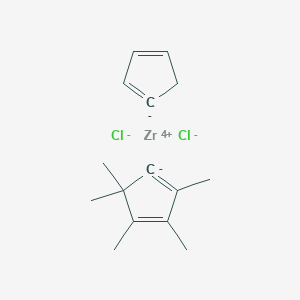
cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride is a complex organometallic compound It is known for its unique structure, which includes a zirconium center coordinated to two cyclopentadienyl ligands, one of which is substituted with five methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with cyclopenta-1,3-diene and 1,2,3,5,5-pentamethylcyclopenta-1,3-diene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium complex. The reaction conditions often include the use of a solvent such as toluene or tetrahydrofuran, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. The use of high-purity starting materials and rigorous purification techniques is essential to obtain the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of organozirconium compounds.
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride has numerous applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for other organometallic compounds.
Mécanisme D'action
The mechanism by which cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride exerts its effects involves the coordination of the zirconium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally involve the formation of zirconium-substrate complexes that undergo subsequent chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienylzirconium dichloride: Similar structure but lacks the methyl substitutions.
Titanocene dichloride: Contains titanium instead of zirconium.
Ferrocene: Contains iron instead of zirconium and has a different electronic structure.
Uniqueness
Cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides steric and electronic properties that enhance its reactivity and stability. This makes it particularly useful in catalytic applications where high activity and selectivity are required.
Propriétés
Numéro CAS |
81476-73-5 |
|---|---|
Formule moléculaire |
C15H20Cl2Zr |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/C10H15.C5H5.2ClH.Zr/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-5-3-1;;;/h1-5H3;1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
DDQFXRYVNIPXRQ-UHFFFAOYSA-L |
SMILES canonique |
CC1=[C-]C(C(=C1C)C)(C)C.C1C=CC=[C-]1.[Cl-].[Cl-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


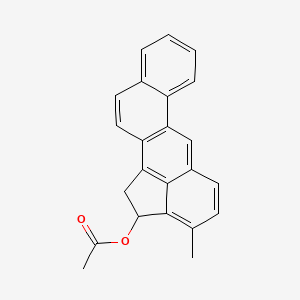
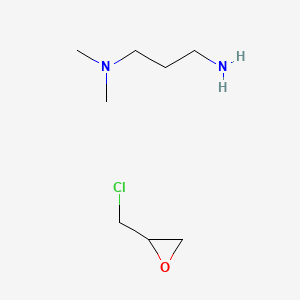
![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)
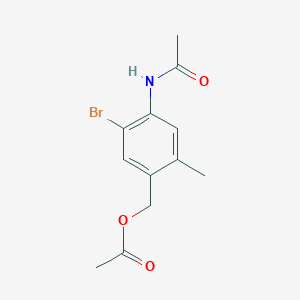
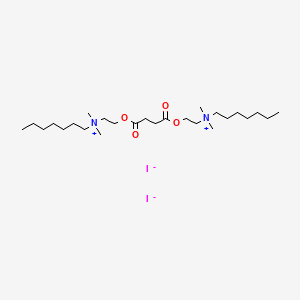
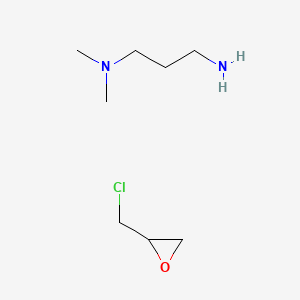

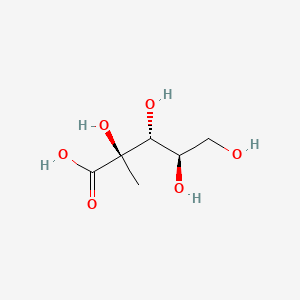

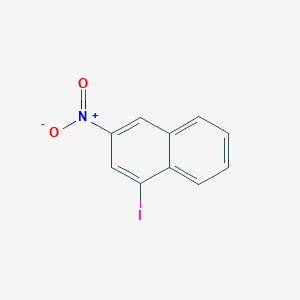
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
